molecular formula C9H13Cl2N3 B8534061 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride

Cat. No. B8534061
M. Wt: 234.12 g/mol
InChI Key: QBMJFPKPUVZLAU-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-6(10)8-4-7-2-3-11-5-9(7)12-8;;/h2-6,12H,10H2,1H3;2*1H

InChI Key

QBMJFPKPUVZLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=NC=C2)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a heterogeneous solution of 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone oxime (Example 72) (0.31 g, 1.75 mmol) in THF (27.5 mL) was added lithium aluminum hydride (0.33 g, 8.79 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture was refluxed for 1 h and then quenched by careful addition of hydrated Na2SO4. Ethyl acetate was added and the reaction mixture was stirred overnight. The solid was filtered off and thoroughly rinsed with EtOAc and EtOH. The filtrate was concentrated to give a yellow oil. The crude residue was dissolved in EtOAc and EtOH (100 mL; 1:1) and 2 M HCl in Et2O was added (1.85 mL). The precipitate was filtered off, rinsed with EtOAc and Et2O, and dried to provide 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethylamine dihydrochloride (0.29 g, 72%) as a light orange solid: mp 289-292° C.; 1H NMR (300 MHz, CD3OD) δ1.82 (3H, d, J=6.9 Hz), 4.88-4.95 (1H, m), 7.09 (1H, s), 8.17 (1H, d, J=6.4 Hz), 8.29 (1H, d, J=64 Hz), 9.13 (1H, s); ESI MS m/z 162 [C9H11N3+H]+; HPLC (Method A) 97.7% (AUC), tR=6.50 min.
Name
1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone oxime
Quantity
0.31 g
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reactant
Reaction Step One
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0.33 g
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reactant
Reaction Step One
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27.5 mL
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solvent
Reaction Step One
[Compound]
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crude residue
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solvent
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Quantity
100 mL
Type
reactant
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reactant
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0 (± 1) mol
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